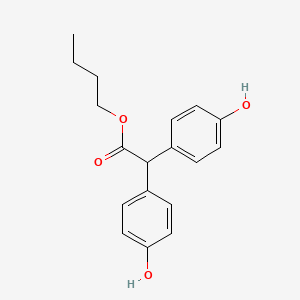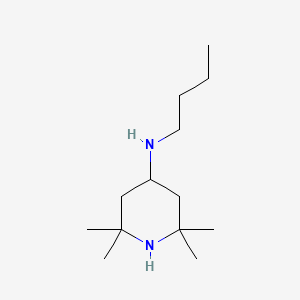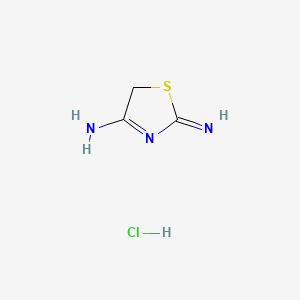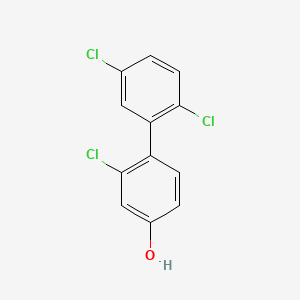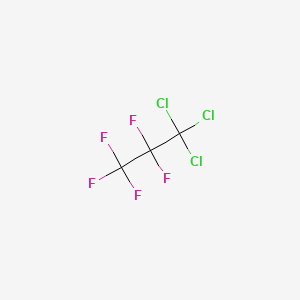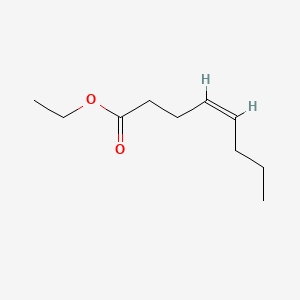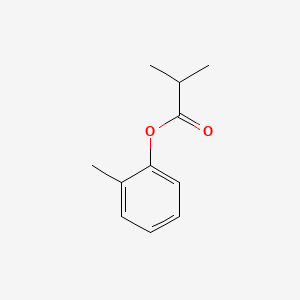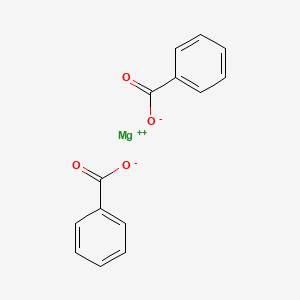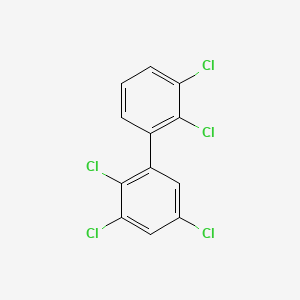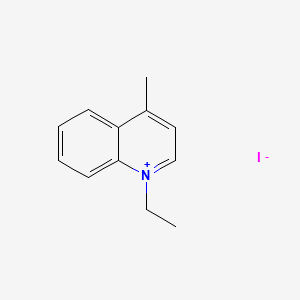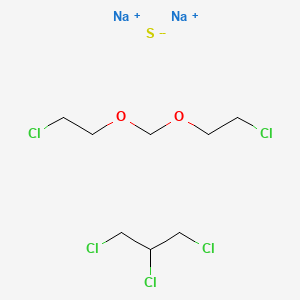
disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;1,2,3-trichloropropane;sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,2,3-trichloro-, polymer with 1,1’-(methylenebis(oxy))bis(2-chloroethane) and sodium sulfide (Na2(Sx)) is a synthetic polymer known for its unique chemical properties. This compound is often referred to as a sulfide polymer and is recognized for its applications in various industrial sectors due to its stability and resistance to chemical reactions .
Preparation Methods
The preparation of this polymer involves the polymerization of 1,2,3-trichloropropane with 1,1’-(methylenebis(oxy))bis(2-chloroethane) and sodium sulfide. The reaction typically occurs under high-temperature conditions with the presence of a catalyst to facilitate the polymerization process . The industrial production method involves heating the reactants to a temperature range of 185-195°C, ensuring the formation of the desired polymer .
Chemical Reactions Analysis
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of reduced products.
Scientific Research Applications
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in the development of biological assays and as a component in certain biomaterials.
Medicine: Utilized in the formulation of certain medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with different molecules, thereby exerting its effects. The pathways involved include the formation of covalent bonds with target molecules, leading to changes in their chemical properties and functions .
Comparison with Similar Compounds
Compared to other similar compounds, this polymer stands out due to its unique combination of chemical stability and reactivity. Similar compounds include:
Polyvinyl chloride (PVC): Known for its use in construction and electrical insulation.
Polytetrafluoroethylene (PTFE): Recognized for its non-reactivity and use in non-stick coatings.
Properties
CAS No. |
68611-50-7 |
|---|---|
Molecular Formula |
C8H15Cl5Na2O2S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;1,2,3-trichloropropane;sulfide |
InChI |
InChI=1S/C5H10Cl2O2.C3H5Cl3.2Na.S/c6-1-3-8-5-9-4-2-7;4-1-3(6)2-5;;;/h1-5H2;3H,1-2H2;;;/q;;2*+1;-2 |
InChI Key |
OPJXTPFAPPNVSI-UHFFFAOYSA-N |
SMILES |
C(CCl)OCOCCCl.C(C(CCl)Cl)Cl.[Na+].[Na+].[S-2] |
Canonical SMILES |
C(CCl)OCOCCCl.C(C(CCl)Cl)Cl.[Na+].[Na+].[S-2] |
Key on ui other cas no. |
9065-29-6 68611-50-7 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


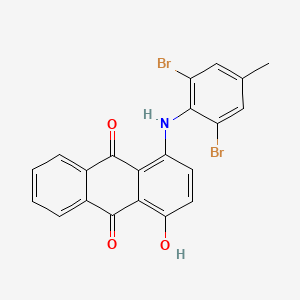
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)
